Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound features a naphthyridine core with a hydroxyl group at the 4-position and a carboxylate ester group at the 3-position, along with two hydrochloride counterions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,6-naphthyridine derivatives.
Carboxylation: The carboxylate ester group at the 3-position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt, typically achieved by treating the carboxylate ester with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The naphthyridine core can be reduced to form tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 3-position, replacing the carboxylate ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride: Similar structure but with a different position of the hydroxyl group.
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride: Similar core structure but different positions of the nitrogen atoms.
Uniqueness: Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQMCQVYSPEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.